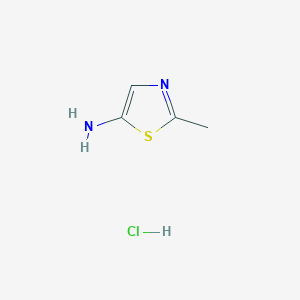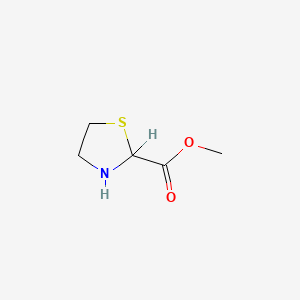
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.62 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE typically involves the reaction of 2-methylthiazole with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylthiazole: A similar compound with a slightly different structure and properties.
Thiazole: The parent compound of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE, with a simpler structure.
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C4H7ClN2S |
|---|---|
Molekulargewicht |
150.63 g/mol |
IUPAC-Name |
2-methyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3;1H |
InChI-Schlüssel |
IXANNIOUIIRPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8808624.png)







![8-Hydroxy-8-(6-methoxy-3-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8808676.png)


![2-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8808694.png)


